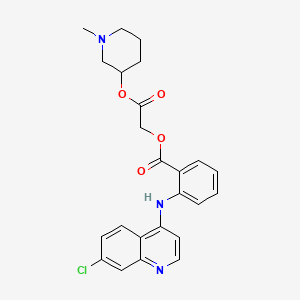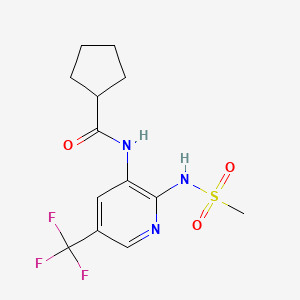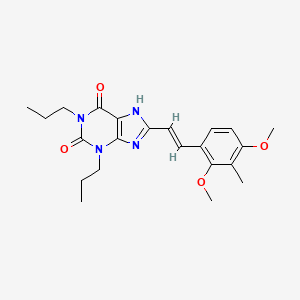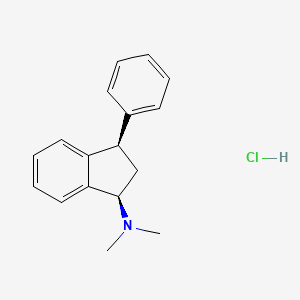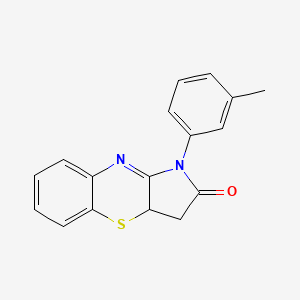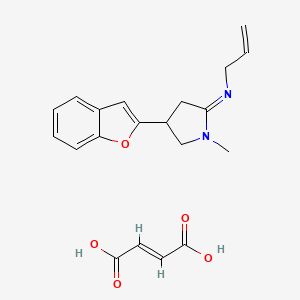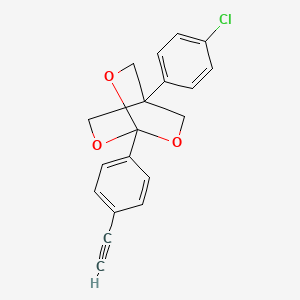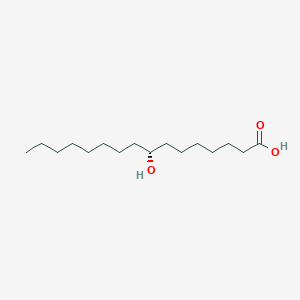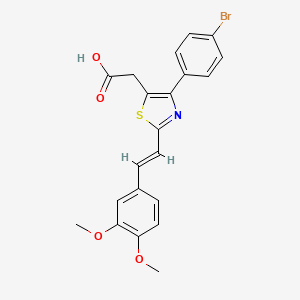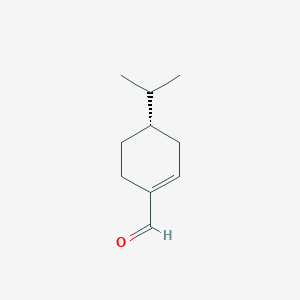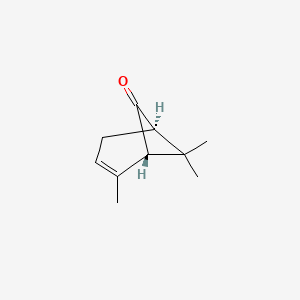
(+)-Chrysanthenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Chrysanthenone is a naturally occurring organic compound known for its unique structure and properties. It is a monoterpenoid ketone, which is a class of compounds widely found in essential oils of various plants. The compound is characterized by its pleasant aroma and is often used in the fragrance industry. Its chemical structure includes a cyclohexane ring with a ketone functional group, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Chrysanthenone typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of a suitable unsaturated ketone in the presence of a Lewis acid catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction from natural sources or via synthetic routes. Extraction involves isolating the compound from essential oils of plants such as Chrysanthemum species. Synthetic production, on the other hand, involves chemical synthesis using readily available starting materials and catalysts to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-Chrysanthenone undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to form secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like Grignard reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted ketones or alcohols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(+)-Chrysanthenone has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: Studies have shown its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the fragrance industry for its pleasant aroma and in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of (+)-Chrysanthenone involves its interaction with various molecular targets. In biological systems, it is believed to exert its effects by disrupting cell membranes and interfering with enzyme activities. The compound’s ketone group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
(+)-Chrysanthenone can be compared with other monoterpenoid ketones such as menthone and carvone. While all these compounds share a similar cyclohexane ring structure, this compound is unique due to its specific arrangement of functional groups and its distinct aroma. This uniqueness makes it valuable in specific applications where other monoterpenoid ketones may not be as effective.
List of Similar Compounds
- Menthone
- Carvone
- Pulegone
- Thujone
Eigenschaften
CAS-Nummer |
38301-80-3 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
(1S,5R)-2,7,7-trimethylbicyclo[3.1.1]hept-2-en-6-one |
InChI |
InChI=1S/C10H14O/c1-6-4-5-7-9(11)8(6)10(7,2)3/h4,7-8H,5H2,1-3H3/t7-,8+/m0/s1 |
InChI-Schlüssel |
IECBDTGWSQNQID-JGVFFNPUSA-N |
Isomerische SMILES |
CC1=CC[C@H]2C(=O)[C@@H]1C2(C)C |
Kanonische SMILES |
CC1=CCC2C(=O)C1C2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12738664.png)


